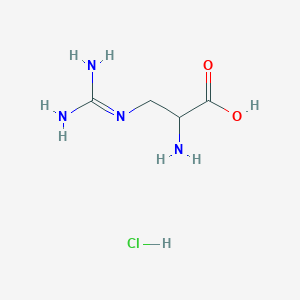

(S)-2-amino-3-guanidinopropanoic acid hydrochloride

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334940. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2S)-2-amino-3-(diaminomethylideneamino)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N4O2.ClH/c5-2(3(9)10)1-8-4(6)7;/h2H,1,5H2,(H,9,10)(H4,6,7,8);1H/t2-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOXYHKHLLCDEAX-DKWTVANSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)N=C(N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)N=C(N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30163935 |

Source

|

| Record name | 3-((Aminoiminomethyl)amino)-L-alanine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30163935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1482-99-1 |

Source

|

| Record name | L-Alanine, 3-[(aminoiminomethyl)amino]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1482-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-((Aminoiminomethyl)amino)-L-alanine monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001482991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-((Aminoiminomethyl)amino)-L-alanine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30163935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(aminoiminomethyl)amino]-L-alanine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.586 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-2-amino-3-guanidinopropanoic acid hydrochloride chemical properties

For Researchers, Scientists, and Drug Development Professionals

(S)-2-amino-3-guanidinopropanoic acid hydrochloride , also known as L-2-amino-3-guanidinopropionic acid hydrochloride, is a synthetic amino acid derivative that has garnered interest in biochemical and pharmacological research. This document provides a comprehensive overview of its chemical properties, synthesis, analysis, and biological activities, with a focus on its role as a modulator of enzyme activity.

Core Chemical Properties

This compound is a white crystalline powder. Its chemical structure features a propanoic acid backbone with an amino group at the alpha-position and a guanidino group attached to the beta-carbon. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.

| Property | Value | Reference |

| Molecular Formula | C₄H₁₁ClN₄O₂ | [1][2] |

| Molecular Weight | 182.61 g/mol | [1][2] |

| CAS Number | 1482-99-1 | [1][2] |

| Appearance | White powder | |

| Melting Point | ~220 °C (decomposes) | [1] |

| Boiling Point | 370.8 °C at 760 mmHg | [1] |

| Flash Point | 178.1 °C | [1] |

| Storage Temperature | 2-8°C |

Synthesis and Purification

A logical precursor for this synthesis is (S)-2,3-diaminopropanoic acid hydrochloride. The terminal amino group of the diaminopropanoic acid can be selectively guanidinylated.

Proposed Synthetic Workflow:

Caption: Proposed synthesis and purification workflow for this compound.

Purification: Purification of the final product would typically involve recrystallization from a suitable solvent system, such as an alcohol-water mixture, to remove unreacted starting materials and byproducts.

Analytical Characterization

Standard analytical techniques are employed to confirm the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. While specific spectral data is not publicly available, predicted spectra can be generated. The ¹H NMR spectrum in D₂O would be expected to show signals for the α-proton, the two β-protons, and exchangeable protons of the amino and guanidinium groups. The ¹³C NMR spectrum would show distinct signals for the carboxyl carbon, the α-carbon, the β-carbon, and the guanidinium carbon.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to assess the purity of the compound. Due to its polar nature, a suitable ion-pairing agent may be required in the mobile phase.

Biological Activity and Experimental Protocols

The primary reported biological activity of (S)-2-amino-3-guanidinopropanoic acid (AGPA) is its interaction with arginase.

Arginase Inhibition

(S)-2-amino-3-guanidinopropanoic acid is a weak inhibitor of human arginase I and is not a substrate for the enzyme.[3] Arginase is a key enzyme in the urea cycle, catalyzing the hydrolysis of L-arginine to L-ornithine and urea. By inhibiting arginase, compounds can modulate the levels of L-arginine, which is also a substrate for nitric oxide synthase (NOS).

Arginase Inhibition Signaling Pathway:

Caption: (S)-2-amino-3-guanidinopropanoic acid inhibits arginase, potentially increasing L-arginine availability for nitric oxide synthesis.

Experimental Protocol: Arginase Activity Assay (Colorimetric)

This protocol is a standard method to determine arginase activity and can be adapted to assess the inhibitory potential of compounds like this compound.[4][5]

Materials:

-

Arginase enzyme (e.g., from bovine liver)

-

L-arginine solution (substrate)

-

Maleic acid buffer with manganous sulfate (for enzyme activation)

-

Urea standards

-

Colorimetric reagent (e.g., α-isonitrosopropiophenone or diacetyl monoxime)

-

Acid mixture (e.g., H₂SO₄/H₃PO₄)

-

96-well microplate and reader

Procedure:

-

Enzyme Activation: Prepare a solution of arginase in maleic acid buffer containing MnSO₄ and incubate to activate the enzyme.

-

Inhibitor Preparation: Prepare various concentrations of this compound in the assay buffer.

-

Reaction Setup: In a 96-well plate, add the activated arginase, the inhibitor solution (or buffer for control), and pre-incubate.

-

Initiate Reaction: Add the L-arginine solution to all wells to start the reaction. Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop Reaction: Stop the reaction by adding the acid mixture.

-

Color Development: Add the colorimetric reagent to each well and heat to develop the color, which is proportional to the amount of urea produced.

-

Measurement: Cool the plate and measure the absorbance at the appropriate wavelength (e.g., 540 nm).

-

Data Analysis: Construct a urea standard curve to determine the amount of urea produced in each reaction. Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC₅₀ value.

Experimental Workflow for Arginase Inhibition Assay:

Caption: Workflow for determining the inhibitory activity of this compound on arginase.

Safety Information

This compound is an irritant. Standard laboratory safety precautions should be taken when handling this compound.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Conclusion

This compound is a valuable tool for researchers studying enzyme kinetics and metabolic pathways, particularly those involving L-arginine metabolism. Its ability to weakly inhibit arginase provides a basis for its use in studies aimed at understanding the interplay between the urea cycle and nitric oxide synthesis. Further research is warranted to fully elucidate its pharmacological profile and potential therapeutic applications.

References

- 1. This compound | Amino Acid Derivatives | 1482-99-1 | Invivochem [invivochem.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Binding of the unreactive substrate analog l-2-amino-3-guanidinopropionic acid (dinor-l-arginine) to human arginase I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arginase - Assay | Worthington Biochemical [worthington-biochem.com]

- 5. Expression, Purification and Characterization of Arginase from Helicobacter pylori in Its Apo Form - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of (S)-2-amino-3-guanidinopropanoic acid hydrochloride

An In-depth Technical Guide to the Physicochemical Properties of (S)-2-amino-3-guanidinopropanoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of this compound (CAS No. 1482-99-1).[1] This compound is the hydrochloride salt of an alanine analogue.[2][3] The information herein is compiled to support research and development activities, offering structured data, general experimental protocols, and logical relationship diagrams.

Chemical Identity and Structure

This compound is structurally related to the proteinogenic amino acid L-arginine, but with a shorter alkyl chain. Its systematic IUPAC name is (2S)-2-amino-3-(diaminomethylideneamino)propanoic acid;hydrochloride.

Physicochemical Properties

The quantitative physicochemical data for this compound are summarized in the tables below. These properties are crucial for understanding its behavior in various experimental and physiological conditions.

Table 1: General Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₄H₁₁ClN₄O₂ | [1][2] |

| Molecular Weight | 182.61 g/mol | [1][2] |

| Appearance | White powder | |

| Melting Point | ~220 °C (with decomposition) | [1][2] |

| Boiling Point | 370.8 °C at 760 mmHg | [1][2] |

| Flash Point | 178.1 °C | [1][2] |

| Solubility | May dissolve in DMSO.[2] Data for the closely related L-Arginine HCl indicates it is freely soluble in water.[4][5][6] | |

| Storage Temperature | 2-8°C | [7] |

Table 2: Computed and Structural Properties

| Property | Value | Source |

| LogP | 0.574 | [2] |

| Hydrogen Bond Donor Count | 5 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 3 | [2] |

| Heavy Atom Count | 11 | [2] |

| Complexity | 151 | [2] |

| InChI Key | ZOXYHKHLLCDEAX-UHFFFAOYSA-N | [2] |

Safety and Handling

Based on available safety data, this compound should be handled with care.

-

Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

-

Personal Protective Equipment : Recommended PPE includes dust mask (type N95, US), eyeshields, and gloves.

Structural Relationships and Characterization Workflow

To provide context, the following diagrams illustrate the structural relationship of the target compound to other relevant amino acids and a general workflow for its physicochemical characterization.

Caption: Structural relationship between Alanine, the target compound, and L-Arginine.

Caption: General experimental workflow for physicochemical characterization.

Experimental Protocols

While detailed, compound-specific experimental protocols were not available in the cited literature, the following section outlines standard methodologies for determining key physicochemical properties. These are provided as a reference for laboratory practice.

Determination of Melting Point

The melting point is a critical indicator of purity. A standard capillary melting point apparatus can be used.

-

Sample Preparation : A small amount of the dried, powdered this compound is packed into a capillary tube to a depth of 2-3 mm.

-

Instrumentation : The capillary tube is placed into a calibrated melting point apparatus.

-

Measurement : The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation : The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. The observation of decomposition (charring, gas evolution) should also be noted, as is expected for this compound around 220 °C.[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The potassium bromide (KBr) disk method is a common technique for solid samples.

-

Sample Preparation : A small amount of the compound (approx. 1-2 mg) is ground with ~100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous mixture is obtained.

-

Disk Formation : The mixture is transferred to a pellet press and compressed under high pressure to form a thin, transparent disk.

-

Spectral Acquisition : The KBr disk is placed in the sample holder of an FT-IR spectrometer.

-

Analysis : The infrared spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹. The resulting spectrum should be compared with a reference spectrum if available, and characteristic peaks for amine (N-H), guanidinium (C=N, N-H), carboxylic acid (C=O, O-H), and alkyl (C-H) groups should be identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and chemical environment of the atoms. A ¹H NMR spectrum is available for this compound.[1]

-

Sample Preparation : A precise amount of the substance (typically 5-10 mg) is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube. A reference standard like TMS may be added if not present in the solvent.

-

Data Acquisition : The NMR tube is placed in the spectrometer, and the magnetic field is shimmed for homogeneity. The ¹H NMR spectrum is acquired using appropriate pulse sequences.

-

Data Processing : The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline-corrected.

-

Spectral Analysis : The chemical shifts, integration (proton ratios), and coupling patterns (spin-spin splitting) are analyzed to confirm the proton environments within the molecular structure. A ¹³C NMR spectrum can be acquired similarly to identify all unique carbon atoms.

References

- 1. This compound, CAS No. 1482-99-1 - iChemical [ichemical.com]

- 2. This compound | Amino Acid Derivatives | 1482-99-1 | Invivochem [invivochem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chembk.com [chembk.com]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. L-Arginine Monohydrochloride or L-Arginine HCl Manufacturers, SDS [mubychem.com]

- 7. L-Arginine hydrochloride | 1119-34-2 [chemicalbook.com]

An In-depth Technical Guide on the Synthesis and Purification of (S)-2-amino-3-guanidinopropanoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of (S)-2-amino-3-guanidinopropanoic acid hydrochloride, a valuable amino acid derivative used in various research and pharmaceutical development applications. This document details the synthetic pathways, experimental protocols, and purification methodologies, supported by quantitative data and visual diagrams to facilitate understanding and replication.

Introduction

(S)-2-amino-3-guanidinopropanoic acid, an analogue of alanine, is a key building block in the synthesis of peptides and other bioactive molecules.[1] Its guanidinium group, also found in the amino acid arginine, is crucial for various biological interactions, making this compound a subject of interest in medicinal chemistry and drug design. This guide will focus on a common and effective synthetic route starting from (S)-2,3-diaminopropanoic acid (DAP), employing protecting group strategies and a guanidinylation reaction, followed by purification to yield the hydrochloride salt.

Synthetic Pathway

The synthesis of this compound is typically achieved through a multi-step process that involves:

-

Orthogonal Protection: The starting material, (S)-2,3-diaminopropanoic acid, has two amino groups that require selective protection to ensure the guanidinylation occurs at the desired β-amino group. A common strategy involves the use of fluorenylmethoxycarbonyl (Fmoc) for the α-amino group and a tert-butyloxycarbonyl (Boc) group for the β-amino group, or vice versa.

-

Selective Deprotection: One of the protecting groups is selectively removed to expose a free amino group for the subsequent reaction.

-

Guanidinylation: The exposed amino group is reacted with a guanidinylating agent to introduce the guanidinium moiety.

-

Final Deprotection and Salt Formation: The remaining protecting group is removed, and the final product is isolated as its hydrochloride salt to improve stability and handling.

This overall synthetic workflow is depicted in the following diagram:

References

An In-depth Technical Guide on the Core Mechanism of Action of (S)-2-amino-3-guanidinopropanoic acid hydrochloride (L-Arginine Hydrochloride)

For Researchers, Scientists, and Drug Development Professionals

(S)-2-amino-3-guanidinopropanoic acid is the systematic name for the amino acid L-arginine. This guide details the multifaceted mechanism of action of its hydrochloride salt, focusing on its central role as a substrate for nitric oxide synthase and its involvement in other critical metabolic pathways.

Core Mechanism of Action: The L-Arginine-Nitric Oxide Pathway

The principal and most widely studied mechanism of action of L-arginine is its role as the sole biological precursor for the synthesis of nitric oxide (NO).[1][2] NO is a critical signaling molecule involved in a vast array of physiological and pathophysiological processes.[3] The synthesis of NO from L-arginine is catalyzed by a family of enzymes known as nitric oxide synthases (NOS).[2][4]

This enzymatic reaction converts L-arginine and molecular oxygen into NO and L-citrulline.[4][5] The L-citrulline can be recycled back to L-arginine, thus sustaining NO production.[2][5]

There are three main isoforms of NOS:

-

Endothelial NOS (eNOS or NOS3): Constitutively expressed in endothelial cells, it is crucial for regulating vascular tone, blood pressure, and inhibiting platelet aggregation.[5][6]

-

Neuronal NOS (nNOS or NOS1): Found primarily in neuronal tissue, it functions as a neurotransmitter.

-

Inducible NOS (iNOS or NOS2): Its expression is induced by inflammatory stimuli in various cells, including macrophages, and it is involved in the immune response.[[“]]

The NO produced from L-arginine mediates numerous effects, including:

-

Vasodilation: NO is a potent vasodilator, relaxing the smooth muscle of blood vessels, which leads to improved blood flow and regulation of blood pressure.[1][8]

-

Immunomodulation: It plays a role in the proliferation of T-cells and is essential for the cytotoxic activity of macrophages.[1][[“]]

-

Neurotransmission: In the nervous system, NO is involved in synaptic plasticity and neuronal communication.

The availability of L-arginine can be a rate-limiting factor for NO production, particularly in conditions associated with endothelial dysfunction where endogenous inhibitors of NOS, such as asymmetric dimethylarginine (ADMA), are elevated.[6]

Secondary Mechanisms of Action

Beyond NO synthesis, L-arginine is a crucial intermediate in several other metabolic pathways.

The Urea Cycle

In the liver, L-arginine is the immediate precursor of urea.[9] The enzyme arginase hydrolyzes L-arginine to produce urea and L-ornithine.[10][11] This reaction is the final step of the urea cycle, which is the primary pathway for the detoxification and excretion of ammonia, a toxic byproduct of amino acid catabolism.[1][12] L-ornithine re-enters the cycle to continue the process.[11] In certain urea cycle disorders, L-arginine becomes an essential amino acid to drive the cycle and facilitate nitrogen waste removal.[13]

Creatine and Polyamines Synthesis

L-arginine serves as a precursor for the synthesis of creatine, an essential molecule for energy storage in muscle and nerve cells in the form of phosphocreatine.[12][14] It is also a precursor for the synthesis of polyamines (e.g., putrescine, spermidine, and spermine) through the action of arginase and ornithine decarboxylase.[11][12] Polyamines are critical for cell proliferation and differentiation.

Protein Synthesis and Hormonal Regulation

As an amino acid, L-arginine is a fundamental building block for protein synthesis.[14] It can also stimulate the release of several hormones, including growth hormone and insulin.[1][12] The mechanism for insulin secretion involves direct interaction with glucokinase in pancreatic β-cells and membrane depolarization.[[“]]

Quantitative Data

The metabolic fate and enzymatic interactions of L-arginine are characterized by specific quantitative parameters.

| Parameter | Description | Typical Value Range | References |

| Plasma L-Arginine | Normal concentration in human plasma. | 50 - 150 µM | |

| NOS Km for L-Arginine | Michaelis-Menten constant, indicating the substrate concentration at which the enzyme reaches half of its maximum velocity. | 1 - 20 µM | |

| Arginase Km for L-Arginine | Michaelis-Menten constant for the arginase enzyme. | 1 - 10 mM | |

| Limit of Detection (LOD) | Lowest concentration detectable by LC-MS for L-arginine in serum. | 1.7 µM | [15][16] |

| Limit of Quantification (LOQ) | Lowest concentration that can be quantitatively measured with acceptable precision and accuracy by LC-MS. | 3.2 µM | [15][16] |

Experimental Protocols

Measurement of Nitric Oxide Production (Griess Assay)

The Griess assay is a common indirect method to measure NO production by quantifying its stable breakdown product, nitrite (NO₂⁻), in biological fluids.[17][18][19]

Principle: This colorimetric assay involves a two-step diazotization reaction. First, nitrite reacts with sulfanilamide in an acidic solution to form a diazonium salt. This salt is then coupled with N-(1-naphthyl)ethylenediamine (NED) to form a stable, colored azo compound, which can be measured spectrophotometrically.[19][20]

Detailed Protocol:

-

Sample Preparation: Collect cell culture supernatants or other biological fluids. If necessary, deproteinize samples using methods like zinc sulfate precipitation to avoid interference.[19] Centrifuge to remove any precipitates.

-

Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite (e.g., 1 µM to 100 µM) in the same medium as the samples.[21]

-

Griess Reaction:

-

Pipette 50 µL of samples and standards in triplicate into a 96-well plate.[20]

-

Add 50 µL of sulfanilamide solution (e.g., 1% in 5% phosphoric acid) to each well.

-

Incubate for 5-10 minutes at room temperature, protected from light.[21]

-

Add 50 µL of NED solution (e.g., 0.1% in deionized water) to each well.

-

Incubate for another 5-10 minutes at room temperature, protected from light. A pink/magenta color will develop.[17]

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.[20][21]

-

Calculation: Determine the nitrite concentration in the samples by interpolating their absorbance values against the standard curve.

Quantification of L-Arginine by HPLC

High-Performance Liquid Chromatography (HPLC) is a robust method for the separation, identification, and quantification of L-arginine and its metabolites in biological samples.[22][23]

Principle: Reverse-phase HPLC (RP-HPLC) is commonly used. Since amino acids lack a strong chromophore, pre-column or post-column derivatization is often required for detection by UV or fluorescence detectors.[24] Mass spectrometry (LC-MS) offers higher sensitivity and specificity without the need for derivatization.[23][25]

Detailed Protocol (RP-HPLC with Pre-column Derivatization):

-

Sample Preparation: Precipitate proteins from plasma or tissue homogenates (e.g., with acetonitrile or perchloric acid). Centrifuge and collect the supernatant.

-

Derivatization: Mix the sample with a derivatizing agent such as o-phthalaldehyde (OPA) in the presence of a thiol.[24] This reaction forms a fluorescent isoindole derivative.

-

Chromatography:

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[24]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile/methanol).[24][26]

-

Detection: Fluorescence detector set to the appropriate excitation and emission wavelengths for the OPA derivative (e.g., Ex: 338 nm, Em: 450 nm).[24]

-

-

Quantification: Identify and quantify the L-arginine peak by comparing its retention time and area to those of known standards. The concentration is calculated from a standard curve.[27]

References

- 1. What is the mechanism of Arginine? [synapse.patsnap.com]

- 2. reviveactive.com [reviveactive.com]

- 3. The L-arginine: nitric oxide pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enzymes of the L-arginine to nitric oxide pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. L-Arginine and Nitric Oxide in Vascular Regulation—Experimental Findings in the Context of Blood Donation | MDPI [mdpi.com]

- 6. The clinical pharmacology of L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. consensus.app [consensus.app]

- 8. researchgate.net [researchgate.net]

- 9. Untitled Document [ucl.ac.uk]

- 10. Arginase: A Multifaceted Enzyme Important in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Arginine: at the crossroads of nitrogen metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. UREA CYCLE AMINO ACIDS; Arginine; Ornithine - DCNutrition.com [dcnutrition.com]

- 13. droracle.ai [droracle.ai]

- 14. Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quantitative Analysis of l-Arginine, Dimethylated Arginine Derivatives, l-Citrulline, and Dimethylamine in Human Serum Using Liquid Chromatography–Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. d-nb.info [d-nb.info]

- 17. benchchem.com [benchchem.com]

- 18. Protocol Griess Test [protocols.io]

- 19. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. Mass spectrometric quantification of L-arginine and its pathway related substances in biofluids: the road to maturity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Analysis of L-citrulline and L-arginine in Ficus deltoidea leaf extracts by reverse phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Analysis of Arginine Metabolism Using LC-MS and Isotopic Labeling | Springer Nature Experiments [experiments.springernature.com]

- 26. ijirt.org [ijirt.org]

- 27. researchgate.net [researchgate.net]

Biological role and significance of (S)-2-amino-3-guanidinopropanoic acid hydrochloride

An In-depth Technical Guide to the Biological Role and Significance of Guanidino Compounds Related to (S)-2-amino-3-guanidinopropanoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a derivative of alanine, exists within a complex landscape of structurally similar guanidino compounds that play pivotal roles in cellular metabolism and signaling. While specific research on this particular molecule is limited, its structural analogues, namely Guanidinoacetic acid (GAA) and β-Guanidinopropionic acid (β-GPA), are subjects of extensive study. This technical guide provides a comprehensive overview of the biological significance, metabolic pathways, and experimental data related to these key guanidino compounds. By elucidating the roles of its better-understood counterparts, this paper aims to provide a valuable resource for researchers and drug development professionals interested in the therapeutic potential of modulating guanidino compound metabolism.

Introduction: The Guanidino Compound Family

Guanidino compounds are characterized by the presence of a guanidinium group, a functional group with the formula C(NH2)3+. This group, also found in the amino acid L-arginine, is crucial for a variety of biological functions, including energy metabolism, nitric oxide signaling, and ureagenesis.[1] this compound, also known as L-α-Amino-β-guanidinopropionic acid hydrochloride, is structurally an isomer of arginine.[2][3] However, its biological role is not well-defined in scientific literature, where it is often mentioned as a component of ergogenic supplements without detailed mechanistic studies.[2][4]

In contrast, two other guanidino compounds, Guanidinoacetic acid (GAA) and β-Guanidinopropionic acid (β-GPA), have well-documented and distinct biological activities that are of significant interest to the scientific and pharmaceutical communities.

-

Guanidinoacetic acid (GAA): The immediate endogenous precursor to creatine, a vital molecule for cellular energy homeostasis.[5]

-

β-Guanidinopropionic acid (β-GPA): A creatine analogue that acts as a modulator of cellular energy sensing pathways.[6]

This guide will focus on the established biological roles and significance of GAA and β-GPA to provide a robust framework for understanding the potential activities of related guanidino compounds.

Guanidinoacetic Acid (GAA): The Precursor to Creatine

GAA, also known as glycocyamine, is a naturally occurring amino acid derivative synthesized primarily in the kidneys and pancreas.[5] Its principal biological role is to serve as the direct precursor for the synthesis of creatine.[5]

Biosynthesis and Metabolism

The synthesis of creatine from GAA is a two-step process involving two key enzymes:

-

L-arginine:glycine amidinotransferase (AGAT): This enzyme catalyzes the transfer of an amidino group from L-arginine to glycine, forming GAA and ornithine. This reaction is considered the rate-limiting step in creatine biosynthesis.[5]

-

Guanidinoacetate N-methyltransferase (GAMT): In the liver, GAMT methylates GAA using S-adenosyl-L-methionine (SAM) as a methyl donor to produce creatine.[5]

Biological Significance and Therapeutic Potential

The primary significance of GAA lies in its role in maintaining cellular creatine levels, which are critical for tissues with high and fluctuating energy demands, such as muscle and brain. Phosphocreatine, the phosphorylated form of creatine, serves as a rapidly accessible reservoir of high-energy phosphate for the regeneration of ATP.

Supplementation with GAA has been shown to be an effective strategy for increasing muscle and brain creatine concentrations, in some cases more effectively than creatine supplementation itself.[7] This has led to its investigation for various applications:

-

Improving muscle bioenergetics and performance: By boosting creatine stores, GAA can enhance physical performance and muscle function.

-

Neuroprotection: Adequate brain creatine levels are essential for neuronal health, and GAA supplementation is being explored for its potential in neurological and neurodegenerative disorders.

-

Arginine-sparing effect: Dietary GAA can reduce the metabolic demand for L-arginine for creatine synthesis, thereby "sparing" arginine for other essential pathways like nitric oxide production.[8]

Quantitative Data

| Parameter | Value | Species/Tissue | Reference |

| Increase in muscle creatine with GAA | Up to 16.2% | Human (vastus medialis) | [7] |

| Increase in brain creatine with GAA | Up to 16.2% | Human (cerebellum, grey matter) | [7] |

| Typical GAA supplementation dose | 3.0 g/day | Human | [7] |

Experimental Protocols

Protocol: Assessment of Muscle Creatine Levels by Magnetic Resonance Spectroscopy (MRS)

A common method to non-invasively quantify muscle creatine is proton magnetic resonance spectroscopy (¹H-MRS).

-

Subject Preparation: Subjects fast for at least 4 hours prior to the scan.

-

MRS Acquisition:

-

A clinical MRI scanner (e.g., 1.5T or 3T) is used.

-

A surface coil is placed over the muscle of interest (e.g., vastus medialis).

-

Localized spectra are acquired using a PRESS (Point RESolved Spectroscopy) or STEAM (STimulated Echo Acquisition Mode) sequence.

-

Typical acquisition parameters: TR (repetition time) = 2000 ms, TE (echo time) = 30 ms, 128-256 averages.

-

-

Data Analysis:

-

The acquired spectra are processed using software such as LCModel or jMRUI.

-

The total creatine peak (at ~3.0 ppm) is quantified and often expressed relative to an internal reference signal, such as water or unsuppressed water signal, or as an absolute concentration.

-

Changes in the creatine peak area or concentration are compared before and after the supplementation period.

-

β-Guanidinopropionic Acid (β-GPA): A Modulator of Cellular Energy Sensing

β-GPA is a structural analogue of creatine that elicits profound effects on cellular energy metabolism, primarily through its interaction with the creatine kinase system and subsequent activation of AMP-activated protein kinase (AMPK).[6][9]

Mechanism of Action

β-GPA acts as a competitive inhibitor of creatine transport into cells and of creatine kinase, the enzyme that phosphorylates creatine.[9] This leads to a depletion of intracellular phosphocreatine stores, resulting in an increased AMP:ATP ratio. This shift in the cellular energy charge is a potent activator of AMPK, a master regulator of metabolism.[6]

Biological Significance and Therapeutic Potential

The activation of AMPK by β-GPA mimics some of the physiological effects of exercise and caloric restriction, making it a molecule of interest for various therapeutic applications:

-

Metabolic Diseases: By promoting glucose uptake and fatty acid oxidation, β-GPA has been shown to improve glucose control in animal models of diabetes.[10]

-

Mitochondrial Biogenesis: AMPK activation by β-GPA stimulates the expression of genes involved in the creation of new mitochondria, which can enhance cellular oxidative capacity.[11]

-

Cardiovascular Health: Studies have suggested that β-GPA may have blood pressure-lowering effects.[12]

-

Aging: Research indicates that β-GPA administration can delay age-related declines in lean mass and improve physical function in older animals.[13]

However, it is important to note that long-term use of β-GPA may have side effects, including the induction of mitochondrial DNA deletions and a potential negative impact on muscle growth in young, rapidly growing individuals.[9][10]

Quantitative Data

| Parameter | Value | Species/Tissue | Reference |

| Increase in cortical Cox1 gene expression | 1.5-fold | Mouse (cortex) | [11] |

| Increase in midbrain Cox1 gene expression | 1.8-fold | Mouse (midbrain) | [11] |

| Reduction in blood pressure (systolic) | 42.7 mmHg | Rat (spontaneously hypertensive) | [12] |

| Reduction in blood pressure (diastolic) | 35.3 mmHg | Rat (spontaneously hypertensive) | [12] |

Experimental Protocols

Protocol: Western Blot Analysis of AMPK Activation

To assess the activation of AMPK, researchers typically measure the phosphorylation of AMPK at threonine 172 (p-AMPKα Thr172) relative to the total amount of AMPK protein.

-

Tissue/Cell Lysis:

-

Harvest tissues or cells and immediately homogenize in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins by size on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Incubate the membrane overnight at 4°C with a primary antibody specific for p-AMPKα (Thr172) (e.g., rabbit anti-p-AMPKα, 1:1000 dilution in 5% BSA/TBST).

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP, 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with an antibody for total AMPKα to normalize the p-AMPKα signal.

-

Quantify band intensities using densitometry software (e.g., ImageJ).

-

Distinguishing (S)-2-amino-3-guanidinopropanoic acid from its Analogues

While all three compounds share a guanidino group, their structural differences lead to distinct metabolic fates and biological activities.

(S)-2-amino-3-guanidinopropanoic acid is an alpha-amino acid, similar to arginine. GAA is an N-amidino derivative of glycine. β-GPA has the guanidino group attached to the beta-carbon of the propanoic acid backbone. These seemingly minor structural shifts are responsible for their different roles as a creatine precursor (GAA) versus a creatine kinase inhibitor (β-GPA). The specific biological activity of (S)-2-amino-3-guanidinopropanoic acid remains to be elucidated.

Conclusion and Future Directions

The study of guanidino compounds offers a promising avenue for the development of novel therapeutics targeting cellular energy metabolism. While this compound itself is not well-characterized, its analogues, Guanidinoacetic acid and β-Guanidinopropionic acid, have provided significant insights into the modulation of the creatine kinase system and AMPK signaling.

Future research should focus on:

-

Elucidating the specific biological role of (S)-2-amino-3-guanidinopropanoic acid: Does it interact with the creatine system? Does it have unique targets?

-

Comparative studies: Directly comparing the effects of these three guanidino compounds in various in vitro and in vivo models.

-

Structure-activity relationship studies: Synthesizing and testing novel derivatives to optimize their therapeutic properties and minimize off-target effects.

For drug development professionals, a deeper understanding of this class of compounds could lead to new treatments for a range of conditions, from metabolic disorders and myopathies to neurodegenerative diseases and the challenges of aging. This guide serves as a foundational resource for navigating the complex but rewarding field of guanidino compound research.

References

- 1. Arginine metabolism and nutrition in growth, health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. L-2-AMINO-3-GUANIDINOPROPIONIC ACID HYDROCHLORIDE | 1482-99-1 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Safety of Dietary Guanidinoacetic Acid: A Villain of a Good Guy? [mdpi.com]

- 6. Beta-guanidinopropionic acid has age-specific effects on markers of health and function in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Guanidinoacetic acid versus creatine for improved brain and muscle creatine levels: a superiority pilot trial in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Guanidinoacetic acid is efficacious in improving growth performance and muscle energy homeostasis in broiler chicks fed arginine-deficient or arginine-adequate diets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dietary supplementation of β-guanidinopropionic acid (βGPA) reduces whole-body and skeletal muscle growth in young CD-1 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Age- and time-dependent mitochondrial genotoxic and myopathic effects of beta-guanidinopropionic acid, a creatine analog, on rodent skeletal muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. β-Guanidinopropionic Acid Stimulates Brain Mitochondria Biogenesis and Alters Cognitive Behavior in Nondiseased Mid-Age Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The acute effect of beta-guanidinopropionic acid versus creatine or placebo in healthy men (ABC Trial): study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Beta-guanidinopropionic acid has age-specific effects on markers of health and function in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to (S)-2-amino-3-guanidinopropanoic acid hydrochloride: Commercial Availability, Biochemical Significance, and Experimental Insights

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (S)-2-amino-3-guanidinopropanoic acid hydrochloride (CAS No. 1482-99-1), a compound of interest in various research fields. This document details its commercial suppliers and pricing, explores its biochemical roles with a focus on its relationship to creatine metabolism and cellular energy signaling, and presents relevant experimental contexts.

Commercial Suppliers and Pricing

This compound, also known as L-α-Amino-β-guanidinopropionic acid hydrochloride, is available from several commercial suppliers. The pricing is contingent on the purity and quantity of the compound. Below is a summary of available data from various suppliers.

| Supplier | Catalog Number | Purity | Quantity | Price (USD) |

| Crysdot LLC | CD21013799 | 97% | 1g | $158 |

| iChemical | Not specified | Not specified | Not specified | Price on request |

| MedchemExpress | HY-W016363 | Not specified | Not specified | Price on request |

| Sigma-Aldrich | A5402 | ≥97.5% (TLC) | 100mg | Price not readily available (product discontinued, but may be available from other sources)[1] |

| InvivoChem | Not specified | Not specified | 500mg, 1g | Price on request |

| Dana Bioscience | BD00710186-5g | Not specified | 5g | $381.60 |

| Career Henan Chemical Co. | Not specified | 99% | Per KG | ~$100.00 |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

Physicochemical Properties

| Property | Value |

| CAS Number | 1482-99-1[2] |

| Molecular Formula | C4H11ClN4O2[3] |

| Molecular Weight | 182.61 g/mol [3] |

| Melting Point | ~220 °C (decomposes)[4] |

| Appearance | White powder |

| Storage Temperature | 2-8°C[1] |

Experimental Protocols

General Guanidination of Primary Amines (for illustrative purposes):

This protocol is based on a general procedure for guanidinating lysine residues in peptides and may serve as a starting point for the synthesis of (S)-2-amino-3-guanidinopropanoic acid from (S)-2,3-diaminopropionic acid.

Materials:

-

(S)-2,3-diaminopropionic acid (starting material)

-

O-Methylisourea hemisulfate (guanidinating reagent)

-

Base Reagent (e.g., a suitable organic or inorganic base to achieve optimal pH)

-

Deionized water

-

Acid for stopping the reaction (e.g., HCl)

Procedure:

-

Dissolve the starting amino acid, (S)-2,3-diaminopropionic acid, in an appropriate buffer.

-

Prepare the guanidinating reagent by dissolving O-Methylisourea hemisulfate in deionized water.

-

Adjust the pH of the amino acid solution to the optimal range for the guanidination reaction using a suitable base.

-

Add the guanidinating reagent to the amino acid solution.

-

Incubate the reaction mixture at a controlled temperature (e.g., 65°C) for a specific duration (e.g., 30 minutes).

-

Stop the reaction by acidifying the mixture with an appropriate acid, such as hydrochloric acid, which would also form the hydrochloride salt of the product.

-

The final product, this compound, would then need to be purified using standard techniques such as chromatography.

Disclaimer: This is a generalized protocol and would require optimization for the specific synthesis of this compound.

Signaling Pathways and Mechanism of Action

The biological significance of this compound is closely linked to that of its structural analog, 3-guanidinopropionic acid (3-GPA), a known competitive inhibitor of the creatine transporter SLC6A8. This inhibition has profound effects on cellular energy metabolism, with implications for cancer therapy and metabolic diseases.

Inhibition of Creatine Transporter SLC6A8 in Cancer

In certain cancers, such as colorectal cancer, tumor cells upregulate the creatine transporter SLC6A8 to import phosphocreatine, a high-energy phosphate reserve, to maintain high ATP levels, especially in hypoxic environments. By competitively inhibiting SLC6A8, guanidinopropanoic acid derivatives can disrupt this energy supply, leading to reduced tumor growth and apoptosis.

Caption: Inhibition of the SLC6A8 creatine transporter by (S)-2-amino-3-guanidinopropanoic acid analogs.

Activation of AMP-Activated Protein Kinase (AMPK) Signaling

3-Guanidinopropionic acid has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. AMPK activation can lead to a variety of downstream effects, including the enhancement of insulin sensitivity and the promotion of glucose uptake, which explains the observed antihyperglycemic effects of 3-GPA.

Caption: Activation of the AMPK signaling pathway by (S)-2-amino-3-guanidinopropanoic acid analogs.

Experimental Workflow for Assessing Compound Effects

For researchers investigating the effects of this compound, a general experimental workflow is outlined below. This workflow can be adapted to study its impact on cancer cell metabolism or glucose uptake in metabolic research.

Caption: A general experimental workflow for studying the effects of (S)-2-amino-3-guanidinopropanoic acid HCl.

Conclusion

This compound and its related compounds represent a promising area of research, particularly in the fields of oncology and metabolic diseases. Its mechanism of action as a competitive inhibitor of the creatine transporter SLC6A8 and an activator of AMPK signaling provides a solid foundation for further investigation. While detailed synthesis and experimental protocols for this specific compound are not widely published, the information available on the closely related 3-guanidinopropionic acid offers valuable insights for designing future studies. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar molecules.

References

The Solubility Profile of (S)-2-amino-3-guanidinopropanoic acid hydrochloride: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility of (S)-2-amino-3-guanidinopropanoic acid hydrochloride, commonly known as L-Arginine hydrochloride. Aimed at researchers, scientists, and professionals in drug development, this document compiles quantitative solubility data, details experimental protocols for solubility determination, and illustrates a key biochemical pathway involving this compound.

Executive Summary

L-Arginine hydrochloride is a critical amino acid in various physiological processes, most notably as a precursor to the signaling molecule nitric oxide (NO). Its solubility is a fundamental physicochemical property that dictates its handling, formulation, and bioavailability in research and pharmaceutical applications. This guide offers a comprehensive overview of its solubility in a range of common laboratory solvents, providing a valuable resource for optimizing experimental design and drug formulation.

Quantitative Solubility Data

The solubility of L-Arginine hydrochloride varies significantly with the solvent system and temperature. The following table summarizes the available quantitative data from various sources.

| Solvent | Solubility | Temperature | Notes |

| Water | 75.1 g/100 mL[1] | 20 °C | Freely soluble[2]. |

| Water | 42 mg/mL[3] | Not Specified | - |

| Ethanol | ~3 mg/mL[4] | Not Specified | Slightly soluble[5]. |

| Ethanol (95%) | Very slightly soluble[6][2] | Not Specified | Qualitative description. |

| Dimethyl Sulfoxide (DMSO) | ~3 mg/mL[4] | Not Specified | Some sources indicate it is insoluble in DMSO, especially if the DMSO has absorbed moisture[3]. |

| Dimethylformamide (DMF) | ~5 mg/mL[4] | Not Specified | - |

| Phosphate-Buffered Saline (PBS), pH 7.2 | Freely soluble[4] | Not Specified | Aqueous buffer. |

| Formic Acid | Freely soluble[7][2] | Not Specified | - |

| Ethyl Ether | Insoluble[5] | Not Specified | - |

Experimental Protocols

The determination of solubility is a critical experimental procedure in chemical and pharmaceutical sciences. The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.

Shake-Flask Method for Thermodynamic Solubility Determination

Objective: To determine the equilibrium solubility of L-Arginine hydrochloride in a given solvent.

Materials:

-

This compound (crystalline solid)

-

Solvent of interest (e.g., deionized water, ethanol)

-

Volumetric flasks

-

Stoppered glass vials or flasks

-

Mechanical shaker or orbital incubator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Analytical balance

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of L-Arginine hydrochloride to a stoppered glass vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a mechanical shaker or orbital incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically, ensuring that the concentration of the solute in the solution does not change over subsequent time points.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time for the excess solid to sediment.

-

To separate the saturated solution from the undissolved solid, withdraw an aliquot of the supernatant. This can be achieved by centrifugation followed by careful pipetting of the clear supernatant, or by filtering the solution through a syringe filter. It is critical to avoid transferring any solid particles.

-

-

Analysis:

-

Accurately dilute the obtained saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of L-Arginine hydrochloride in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A pre-established calibration curve is required for this quantification.

-

-

Calculation:

-

Calculate the solubility of L-Arginine hydrochloride in the solvent, taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL or g/100 mL.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a chemical compound.

Caption: A generalized workflow for determining the solubility of a solid compound.

L-Arginine Nitric Oxide Signaling Pathway

L-Arginine is a substrate for Nitric Oxide Synthase (NOS) enzymes, which catalyze the production of nitric oxide (NO), a critical signaling molecule in the cardiovascular and nervous systems.

Caption: The enzymatic conversion of L-Arginine to Nitric Oxide and L-Citrulline.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. reviveactive.com [reviveactive.com]

- 5. Characteristics of the nitric oxide synthase-catalyzed conversion of arginine to N-hydroxyarginine, the first oxygenation step in the enzymic synthesis of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Technical Guide to L-Arginine and L-Arginine Hydrochloride for Researchers and Drug Development Professionals

Introduction

L-arginine is a semi-essential α-amino acid that serves as a fundamental building block for protein synthesis and a critical substrate for numerous physiological pathways.[1][2] It plays a pivotal role in cell division, wound healing, immune function, and the release of hormones.[3] Notably, L-arginine is the biological precursor to nitric oxide (NO), a potent vasodilator crucial for regulating blood pressure and circulation.[4][5]

While L-arginine is the naturally occurring free-form amino acid, its hydrochloride (HCl) salt, L-arginine HCl, is a synthetically manufactured form where L-arginine is chemically bonded with hydrochloric acid.[1][5] This modification results in a salt with distinct physicochemical and pharmacokinetic properties.[6] These differences have significant implications for its handling, formulation, and efficacy in research, pharmaceutical, and nutraceutical applications.

This technical guide provides an in-depth comparison of L-arginine and L-arginine HCl, focusing on their chemical, physical, and pharmacokinetic differences. It includes detailed experimental protocols for characterization and presents quantitative data in a structured format to aid researchers and drug development professionals in selecting the appropriate form for their specific applications.

Comparative Physicochemical Properties

The addition of a hydrochloride group to the L-arginine molecule fundamentally alters its properties, enhancing its utility in various formulations.[7]

Chemical Structure and Formula

L-arginine is characterized by an amino group, a carboxylic acid group, and a guanidinium side chain.[6] L-arginine HCl exists as the hydrochloride salt of this amino acid.[1]

Caption: Chemical structures of L-arginine and L-arginine HCl.

Solubility

A primary advantage of L-arginine HCl is its significantly higher aqueous solubility compared to the free-base form.[1][6] L-arginine free base is considered relatively insoluble at a neutral pH.[7] The hydrochloride salt form, however, is highly water-soluble, which facilitates its use in liquid supplements, injectable formulations, and other aqueous-based systems.[1]

Stability and Hygroscopicity

L-arginine in its pure form is less stable, particularly in humid or high-temperature environments, where it is prone to clumping and degradation.[6] The hydrochloride salt form confers greater stability, preventing clumping and extending the shelf life of products.[6] This enhanced stability is a key reason for its preference in commercial products.[6] L-arginine HCl can also act as a stabilizer in biologic formulations, helping to maintain the integrity of proteins during storage by protecting against denaturation and aggregation. However, it is worth noting that L-arginine HCl can be hygroscopic, a property that can be compensated for by formulating it with other excipients like mannitol.[8]

pH

When dissolved in water, L-arginine creates a solution with a different pH compared to L-arginine HCl. The acidic pH provided by the hydrochloric acid in the salt form contributes to a more stable environment, preventing the breakdown of arginine before it can be absorbed.[7]

| Property | L-Arginine | L-Arginine HCl | References |

| Molecular Formula | C₆H₁₄N₄O₂ | C₆H₁₄N₄O₂ • HCl | [1] |

| Molecular Weight | 174.20 g/mol | 210.66 g/mol | [9] |

| Appearance | White crystalline powder | White crystalline powder | [10] |

| Water Solubility | Soluble, but less so than HCl form | Highly soluble in water | [1][6] |

| Solubility in Ethanol | Slightly soluble in hot alcohol | Soluble at ~3 mg/mL | [9] |

| Solubility in DMSO | - | Soluble at ~5 mg/mL | [9] |

| Stability | Less stable; prone to degradation and clumping | More stable; extended shelf life | [6][7] |

| Melting Point | ~222 °C (decomposes) | 226–230 °C | [11] |

Table 1: Comparison of Physicochemical Properties.

Comparative Pharmacokinetic Properties

The differences in physicochemical properties between L-arginine and its HCl salt directly impact their behavior in biological systems.

Absorption and Bioavailability

L-arginine HCl is generally considered to have superior absorption and bioavailability compared to the free-base form.[5][6] The increased solubility of the HCl salt allows it to dissolve more readily in the digestive tract, leading to quicker and more efficient uptake into the bloodstream.[6] Some research indicates that around 70-90% of L-arginine HCl is absorbed, in contrast to approximately 40% for an equivalent dose of L-arginine.[7] This can lead to significantly higher plasma arginine levels.[7] One study noted that a 5-gram dose of L-arginine HCl resulted in plasma levels about 130% higher than the same dose of free-form L-arginine.[7] Consequently, peak plasma levels are reached more rapidly with the HCl form, typically within 30-60 minutes, compared to over 2 hours for pure L-arginine.[5][7]

| Parameter | L-Arginine | L-Arginine HCl | References |

| Oral Bioavailability | ~20% (highly variable, 5-50%) | Reported to be higher; ~70-90% absorption | [7][12] |

| Time to Peak Plasma Concentration (Tmax) | > 2 hours | ~30 - 60 minutes | [5][7] |

| Absorption Rate | Slower | Faster | [5][7] |

| Plasma Levels | Lower for an equivalent dose | ~130% higher in one study | [7] |

Table 2: Comparison of Pharmacokinetic Properties.

Key Biological Pathways and Applications

L-arginine is a substrate for several crucial enzymatic pathways. The most well-known is its conversion to nitric oxide and L-citrulline by nitric oxide synthase (NOS).[4] Nitric oxide is a key signaling molecule involved in vasodilation, neurotransmission, and immune responses.[13] L-arginine also plays a role in the urea cycle for the detoxification of ammonia and is a precursor for the synthesis of creatine, polyamines, and other important molecules.[2][13] Furthermore, L-arginine can activate the mTOR signaling pathway, which is involved in protein synthesis and cell growth.[2][14]

Caption: Key signaling pathways involving L-arginine.

Due to its enhanced stability and solubility, L-arginine HCl is often the preferred form for:

-

Dietary Supplements: Especially in powder and liquid forms for ease of dissolution and consistent absorption.[6]

-

Pharmaceutical Formulations: Including injectable solutions where high solubility is critical.[15]

-

Cell Culture Media: Where a stable and soluble source of arginine is required.[11]

L-arginine free base may be used in applications where the pure amino acid is required and formulation challenges related to its lower solubility and stability can be overcome.

Experimental Protocols

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines a general procedure for determining the equilibrium solubility of a compound in a specific solvent, which is applicable for comparing L-arginine and L-arginine HCl.[16]

Objective: To determine the saturation concentration of the test compound in a given solvent at a specific temperature.

Materials:

-

Test compound (L-arginine or L-arginine HCl)

-

Selected solvent (e.g., deionized water, phosphate-buffered saline pH 7.4)

-

Vials with screw caps

-

Shaking incubator or orbital shaker at a controlled temperature (e.g., 25°C or 37°C)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Analytical balance

-

Calibrated pH meter

-

High-Performance Liquid Chromatography (HPLC) system or other suitable quantitative analytical method

Procedure:

-

Preparation: Add an excess amount of the test compound to a vial containing a known volume of the solvent. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator at the desired temperature for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required should be determined in preliminary experiments.[17]

-

Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Centrifuge the vials to further separate the solid and liquid phases.

-

Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining microscopic particles.

-

Dilution: Dilute the filtered sample with the solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical method like HPLC.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. It is recommended to perform a minimum of three replicate determinations.[17]

Caption: Experimental workflow for solubility determination.

Protocol for Chemical Stability Assessment (Forced Degradation Study)

This protocol provides a framework for assessing the chemical stability of a compound under various stress conditions, consistent with ICH guidelines.[18][19][20]

Objective: To evaluate the intrinsic stability of the compound by subjecting it to stress conditions and to identify potential degradation products.

Materials:

-

Test compound (L-arginine or L-arginine HCl)

-

Forced degradation reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Temperature-controlled oven

-

Photostability chamber

-

Vials (clear and amber)

-

Validated stability-indicating analytical method (e.g., HPLC with a photodiode array detector)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent.

-

Stress Conditions:

-

Acid Hydrolysis: Add an equal volume of 0.1 M HCl to an aliquot of the stock solution. Incubate at a specified temperature (e.g., 60°C) for various time points.[18]

-

Base Hydrolysis: Add an equal volume of 0.1 M NaOH to an aliquot of the stock solution. Incubate at a specified temperature for various time points. Neutralize samples before analysis.

-

Oxidation: Add a solution of hydrogen peroxide (e.g., 3%) to an aliquot of the stock solution. Store at room temperature, protected from light, for a specified period.

-

Thermal Degradation: Place a sample of the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 70°C) for several days.[18]

-

Photostability: Expose a sample in a photochemically transparent container to a light source as per ICH Q1B guidelines, while a control sample is wrapped in foil.[18]

-

-

Sampling: At each designated time point for each condition, withdraw a sample.

-

Sample Preparation: If necessary, neutralize the sample and dilute it to a suitable concentration for analysis.

-

Analysis: Analyze the stressed samples and a control sample (kept under normal conditions) using the stability-indicating HPLC method.

-

Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage degradation of the parent compound and identify and quantify any major degradation products.

Caption: Experimental workflow for chemical stability assessment.

Conclusion

The choice between L-arginine and L-arginine HCl is a critical decision in research and drug development, with significant implications for formulation, stability, and biological activity. L-arginine HCl offers substantial advantages in terms of solubility, stability, and bioavailability, making it the preferred choice for many applications, particularly in liquid formulations and supplements where rapid absorption and a long shelf life are desired.[6][7] Conversely, the free-base form may be suitable for applications where the presence of chloride ions is undesirable or when specific formulation techniques can overcome its inherent limitations. A thorough understanding of the distinct properties of each form, supported by robust experimental characterization as outlined in this guide, is essential for the successful development of effective and stable L-arginine-containing products.

References

- 1. pediaa.com [pediaa.com]

- 2. Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Arginine - Wikipedia [en.wikipedia.org]

- 4. academic.oup.com [academic.oup.com]

- 5. echemi.com [echemi.com]

- 6. gneechem.com [gneechem.com]

- 7. scigroundbio.com [scigroundbio.com]

- 8. Effects of arginine in therapeutic protein formulations: a decade review and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 11. L-Arginine hydrochloride | 1119-34-2 [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. benthamopenarchives.com [benthamopenarchives.com]

- 14. L-Arginine stimulates the mTOR signaling pathway and protein synthesis in porcine trophectoderm cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. l-Arginine hydrochloride increases the solubility of folded and unfolded recombinant plasminogen activator rPA - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 18. benchchem.com [benchchem.com]

- 19. Frontiers | Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients [frontiersin.org]

- 20. ICH Official web site : ICH [ich.org]

A Technical Guide to the Historical Discovery and Nomenclature of Guanidino Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discoveries and evolving nomenclature of key guanidino compounds. It provides a historical and chemical context for understanding these vital molecules, with a focus on creatine, arginine, and guanidine.

Introduction: The Dawn of Guanidino Compound Chemistry

The 19th century was a period of revolutionary advancement in organic chemistry, as scientists began to systematically isolate and characterize the fundamental building blocks of living organisms.[1] Among the myriad of discoveries, the identification of compounds sharing a common structural feature—the guanidino group—laid the groundwork for our modern understanding of metabolism, bioenergetics, and cellular signaling. This guide delves into the historical journey of the discovery and naming of these pivotal compounds, offering insights for today's researchers in drug development and the life sciences.

The Landmark Discoveries of Key Guanidino Compounds

The unearthing of guanidino compounds was a piecemeal process, driven by the burgeoning field of physiological chemistry and the development of new analytical techniques.[1]

Guanidine: The Foundational Moiety

Guanidine, the parent compound of this class, was first isolated in 1861 by the German chemist Adolph Strecker.[2] He achieved this by the oxidative degradation of guanine, an aromatic natural product he obtained from Peruvian guano, which is the origin of the name "guanidine."[2]

Creatine: The Energy Currency of Muscle

In 1832, the French chemist Michel Eugène Chevreul isolated a new organic constituent from a basified water-extract of skeletal muscle.[3][4] He named the crystallized substance "creatine," derived from the Greek word for meat, "κρέας" (kreas).[3][4] It wasn't until 1847 that the German scientist Justus von Liebig confirmed creatine as a regular constituent of meat and chemically identified it as a guanidino compound.[5]

Arginine: The Versatile Amino Acid

The amino acid arginine was first isolated in 1886 by the German chemist Ernst Schulze and his collaborator Ernst Steiger from lupin seedlings (Lupinus luteus).[6][7] They named it "arginine" from the Greek "argyros" (ἄργυρος), meaning silver, due to the silvery-white appearance of its nitrate salt crystals.[6][7] The correct chemical structure of arginine as α-amino-δ-guanidinovaleric acid was proposed by Schulze and Ernst Winterstein in 1897 and was confirmed by its synthesis from ornithine and cyanamide in 1899.[8]

Timeline of Key Discoveries

Nomenclature: From Historical Roots to Systematic Naming

The naming of these compounds reflects their historical origins and has evolved to the systematic nomenclature we use today.

| Common Name | Historical Name/Origin | Systematic IUPAC Name |

| Guanidine | From "guanine," isolated from guano. | Guanidine |

| Creatine | From Greek "kreas" (meat). | 2-(Carbamimidoyl(methyl)amino)acetic acid |

| Arginine | From Greek "argyros" (silver). | (2S)-2-Amino-5-guanidinopentanoic acid |

Historical Experimental Protocols

The isolation and synthesis of guanidino compounds in the 19th and early 20th centuries relied on the analytical techniques of the era, which primarily involved extraction, precipitation, crystallization, and elemental analysis through combustion.[1] Detailed, step-by-step protocols from the original publications are not always available in modern databases; however, the general methodologies can be reconstructed.

Isolation of Guanidino Compounds

General Workflow for 19th-Century Isolation of Natural Products

-

Creatine from Meat (Chevreul, 1832): Chevreul's method involved a "basified water-extract of skeletal muscle."[3] This likely entailed macerating the meat, treating it with an alkaline solution to precipitate proteins and other materials, followed by a series of extractions and crystallizations to isolate the creatine.

-

Guanidine from Guano (Strecker, 1861): Strecker obtained guanidine through the "oxidative degradation of...guanine, isolated from Peruvian guano."[2] This was a chemical transformation rather than a direct isolation of guanidine from the natural source.

-

Arginine from Lupin Seedlings (Schulze & Steiger, 1886): A more detailed protocol is available for the isolation of arginine.[6] The process involved:

-

Maceration and Extraction: 10- to 14-day-old etiolated lupin seedlings were macerated and extracted with water.

-

Protein Precipitation: The aqueous extract was treated with a lead acetate solution to precipitate proteins.

-

Purification: The filtrate was then treated with phosphotungstic acid to precipitate the arginine.

-

Decomposition of the Precipitate: The precipitate was collected and decomposed with barium hydroxide to free the arginine base.

-

Crystallization: The resulting solution was neutralized with nitric acid and concentrated to crystallize arginine nitrate.

-

Recrystallization: The crystals were further purified by recrystallization from water.

-

Early Chemical Synthesis

-

Creatine: A common laboratory synthesis of creatine involves the reaction of sarcosine (N-methylglycine) with cyanamide in an aqueous solution.[9]

-

Arginine: The first synthesis of arginine was achieved by Schulze and Winterstein in 1899 by reacting ornithine with cyanamide.[8]

-

Guanidine: Guanidine salts can be prepared by heating dicyandiamide with ammonium salts. For example, guanidine nitrate is produced by fusing dicyandiamide with ammonium nitrate.

Quantitative Data from Historical Discoveries